![molecular formula C16H22N6O3S B2739803 3-(Pyrazin-2-yl)-5-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1706106-56-0](/img/structure/B2739803.png)
3-(Pyrazin-2-yl)-5-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Pyrazin-2-yl)-5-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H22N6O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality 3-(Pyrazin-2-yl)-5-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyrazin-2-yl)-5-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Compound A has demonstrated promising anticancer activity in preclinical studies. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth .
- Inflammation plays a crucial role in various diseases, from autoimmune disorders to neurodegenerative conditions. Compound A has shown anti-inflammatory effects by modulating key pathways, such as NF-κB and COX-2. Researchers are exploring its potential as a therapeutic agent for inflammatory diseases .
- Compound A exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. Some studies suggest it enhances cognitive function and memory. Researchers are investigating its potential for treating neurodegenerative disorders like Alzheimer’s disease .
- Compound A displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been evaluated as a potential antibiotic candidate. Researchers are studying its mechanism of action and exploring its use in combating drug-resistant pathogens .
- Cardiovascular diseases remain a global health challenge. Compound A has shown vasodilatory effects and may improve endothelial function. Researchers are investigating its potential in managing hypertension and preventing cardiovascular complications .
- Compound A serves as an interesting scaffold for designing novel molecules. Medicinal chemists are modifying its structure to create derivatives with improved properties. These derivatives can target specific receptors or enzymes, potentially leading to new drug candidates .
Anticancer Potential
Anti-Inflammatory Properties
Neuroprotection and Cognitive Enhancement
Antimicrobial Activity
Cardiovascular Applications
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
3-pyrazin-2-yl-5-[(1-pyrrolidin-1-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3S/c23-26(24,21-7-1-2-8-21)22-9-3-4-13(12-22)10-15-19-16(20-25-15)14-11-17-5-6-18-14/h5-6,11,13H,1-4,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPVTZWNNPBIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrazin-2-yl)-5-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.